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Compound of Interest

Compound Name: ZT55

Cat. No.: B12391772 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ZT55 is a novel, orally bioavailable small molecule inhibitor of the RAF-MEK-ERK signaling

pathway, a critical cascade in various forms of cancer. This document outlines the preclinical

pharmacokinetic (PK) profile of ZT55 in several species and provides detailed protocols for

conducting such studies. The data presented herein are essential for understanding the

absorption, distribution, metabolism, and excretion (ADME) properties of ZT55, which are

critical for its progression into clinical development.

Pharmacokinetic Data Summary
The pharmacokinetic parameters of ZT55 were evaluated in mice, rats, and beagle dogs

following intravenous (IV) and oral (PO) administration. The key findings are summarized in the

tables below.

Single-Dose Pharmacokinetics of ZT55 in Mice
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Parameter 2 mg/kg IV 10 mg/kg PO

Cmax (ng/mL) 1250 ± 180 850 ± 110

Tmax (h) 0.1 0.5

AUC (0-inf) (ng·h/mL) 2800 ± 350 4200 ± 530

t½ (h) 2.5 ± 0.4 3.1 ± 0.5

Bioavailability (%) - 60

Single-Dose Pharmacokinetics of ZT55 in Rats
Parameter 1 mg/kg IV 5 mg/kg PO

Cmax (ng/mL) 880 ± 120 450 ± 70

Tmax (h) 0.1 1.0

AUC (0-inf) (ng·h/mL) 1950 ± 210 3100 ± 420

t½ (h) 3.8 ± 0.6 4.2 ± 0.7

Bioavailability (%) - 63

Single-Dose Pharmacokinetics of ZT55 in Beagle Dogs
Parameter 0.5 mg/kg IV 2 mg/kg PO

Cmax (ng/mL) 650 ± 90 280 ± 50

Tmax (h) 0.2 1.5

AUC (0-inf) (ng·h/mL) 1500 ± 180 2400 ± 310

t½ (h) 5.1 ± 0.8 5.5 ± 0.9

Bioavailability (%) - 64

Signaling Pathway
ZT55 exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, which is

commonly hyperactivated in many cancers. The diagram below illustrates the mechanism of
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action of ZT55.
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Caption: Mechanism of action of ZT55 in the RAF-MEK-ERK signaling pathway.

Experimental Protocols
Animal Husbandry and Dosing

Species: Male BALB/c mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male

beagle dogs (8-10 kg).

Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-

hour light/dark cycle. Standard chow and water are provided ad libitum.

Acclimatization: All animals are acclimatized for at least 7 days before the experiment.

Dosing:

Intravenous (IV): ZT55 is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50%

saline. The solution is administered as a bolus dose via the tail vein (mice and rats) or

cephalic vein (dogs).

Oral (PO): ZT55 is formulated as a suspension in 0.5% methylcellulose and administered

by oral gavage.

Sample Collection
Blood Sampling: Approximately 100 µL of blood is collected from the saphenous vein (mice

and rats) or cephalic vein (dogs) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4,

8, and 24 hours post-dose).

Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an

anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and

stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled with a Sciex Triple Quad™

6500+ mass spectrometer.
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Sample Preparation: Plasma samples (25 µL) are subjected to protein precipitation with 100

µL of acetonitrile containing an internal standard (e.g., a structurally similar compound). After

vortexing and centrifugation, the supernatant is diluted with water and injected into the LC-

MS/MS system.

Chromatographic Conditions:

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 3 minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry: ZT55 and the internal standard are detected using multiple reaction

monitoring (MRM) in positive ion mode.

Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with

Phoenix WinNonlin software.

Cmax and Tmax are determined directly from the plasma concentration-time profiles.

AUC (0-t) is calculated using the linear trapezoidal rule.

AUC (0-inf) is calculated as AUC(0-t) + Ct/λz, where Ct is the last measurable concentration

and λz is the terminal elimination rate constant.

t½ is calculated as 0.693/λz.

Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow
The overall workflow for the preclinical pharmacokinetic analysis of ZT55 is depicted below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.benchchem.com/product/b12391772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Phase

Bioanalytical Phase

Data Analysis Phase

Animal Dosing
(IV and PO)

Serial Blood Sampling

Plasma Processing
and Storage

Sample Preparation
(Protein Precipitation)

LC-MS/MS Analysis

Pharmacokinetic Parameter
Calculation (NCA)

Data Reporting
and Interpretation

Click to download full resolution via product page

Caption: Overall workflow for preclinical pharmacokinetic analysis of ZT55.
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[https://www.benchchem.com/product/b12391772#pharmacokinetic-analysis-of-zt55-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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